Superior Cationic Polymerization Yield: 2,3-DHT vs. Six-Membered Cyclic Sulfide Analogs
In a direct comparative study of cationic polymerization behavior, 2,3-dihydrothiophene (1) achieved quantitative polymer yields, whereas the six-membered ring analog 2,3-dihydrothiopyran (2) and p-dithiene (3) yielded only limited conversions under identical conditions [1]. This stark difference is attributed to the favorable geometry of the five-membered ring, which optimally positions the penultimate sulfide function to form a sulfonium ion intermediate critical for chain propagation [1].
| Evidence Dimension | Polymerization Yield (Cationic Initiation) |
|---|---|
| Target Compound Data | Quantitative (near 100%) yield |
| Comparator Or Baseline | 2,3-Dihydrothiopyran: Limited conversion; p-Dithiene: Limited conversion |
| Quantified Difference | Quantitative vs. Limited (yield difference >50%) |
| Conditions | Cationic initiator: Boron trifluoride etherate; Room temperature |
Why This Matters
This quantitative yield advantage enables efficient synthesis of sulfur-containing polymers with defined structures, reducing waste and purification steps in industrial polymer production.
- [1] Carbon, A. L.; Goethals, E. J. Polymerization and copolymerization of cyclic unsaturated sulfides. Makromolekulare Chemie 1974, 175 (11), 3147-3161. DOI: 10.1002/macp.1974.021751109 View Source
